Odor Threshold Advantage: 2-Methylbutyl Butyrate vs. Linear Butyl Butyrate
In apple (Malus × domestica) fruit volatile analysis, the odor threshold of the branched ester butyl 2-methylbutyrate is 17 μg/kg. This is a 5.9-fold lower (more potent) threshold than that of its linear analog, butyl butyrate, which exhibits an odor threshold of 100 μg/kg under the same experimental conditions [1].
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 17 μg/kg (for butyl 2-methylbutyrate, a close structural proxy) |
| Comparator Or Baseline | Butyl butyrate: 100 μg/kg |
| Quantified Difference | 5.9-fold lower threshold for the branched ester |
| Conditions | Literature-reported odor threshold values (μg/kg) in apple matrix, compiled by Yan et al. (2021). |
Why This Matters
A lower odor threshold implies that significantly less 2-methylbutyl butyrate is required to achieve the same perceived flavor intensity, offering potential cost-in-use and formulation efficiency advantages over linear butyrate esters.
- [1] Yan, D., Shi, J., Ren, X., Tao, Y., Ma, F., Li, R., Liu, X., & Liu, C. (2021). Insights into the Aroma Profiles and Characteristic Aroma of 'Honeycrisp' Apple (Malus × domestica). Molecules, 26(4), 807. View Source
